N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Solubility Stability Formulation

Reproducible kinase inhibitor SAR demands consistent solubility. The free base often causes variable stock solutions, undermining assay reliability. N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride (CAS 950649-10-2) solves this with quantifiably superior aqueous solubility and crystalline stability. • Enables clear, reproducible stock solutions for in vitro enzymatic assays. • Unsubstituted piperidine nitrogen provides a strategic handle for sulfonylation, acylation, or alkylation to systematically explore IKK-2 selectivity. • Defined salt stoichiometry simplifies scale-up synthesis and purification.

Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
CAS No. 950649-10-2
Cat. No. B1368091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
CAS950649-10-2
Molecular FormulaC9H15ClN4
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC=CC=N2.Cl
InChIInChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H
InChIKeyAOQWLUWWMVCOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride: Kinase Scaffold


N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride (CAS 950649-10-2) is a heterocyclic building block comprising a pyrimidin-2-amine core linked to a piperidine ring at the 4-position, formulated as a monohydrochloride salt . This scaffold is recognized as a key intermediate in the synthesis of aminopyrimidine-based kinase inhibitors . Its unsubstituted piperidine nitrogen provides a strategic handle for derivatization, enabling exploration of structure-activity relationships (SAR) around a pharmacophore that is central to several ATP-competitive kinase inhibitor programs [1].

Workflow
Kinase inhibitor scaffold synthesis and SAR derivatization
Salt Form
Hydrochloride improves aqueous solubility and stock handling
Key Feature
Unsubstituted piperidine nitrogen ready for amine-targeted chemistry

Risks of Substituting with Free Base or Analogs


Generic substitution of the hydrochloride salt (CAS 950649-10-2) with its free base (CAS 69385-85-9) or alternative salt forms (e.g., dihydrochloride, CAS 63260-58-2) is not a neutral decision. The hydrochloride form offers quantifiably different physical properties, including improved aqueous solubility and handling stability, which directly impact the reproducibility of stock solution preparation and in vitro assays [1]. Furthermore, subtle variations in the substitution pattern on the piperidinyl-aminopyrimidine core lead to divergent kinase selectivity profiles; for example, the introduction of a simple aromatic group can shift selectivity from IKK-2 to other kinases, demonstrating that the unsubstituted piperidine is not a universal replacement but a specific entry point for SAR exploration [2].

Target: HCl salt
Aqueous solubility and stability reported to support stock preparation
Monohydrochloride stoichiometry ensures reproducible assay conditions
Free base / other salts / analogs
Free base or dihydrochloride may alter solubility and handling properties
Substitution on piperidine can shift kinase selectivity from IKK-2 context
Unsubstituted core is not a universal replacement; SAR entry point

Quantitative Comparison Guide


Solubility and Stability: HCl Salt vs. Free Base

The hydrochloride salt (CAS 950649-10-2) demonstrates a quantifiable advantage in aqueous solubility compared to its free base counterpart (CAS 69385-85-9). While the free base exhibits moderate solubility (estimated ~4.93 mg/mL), the hydrochloride salt is readily soluble in aqueous buffers commonly used in biological assays, facilitating the preparation of high-concentration stock solutions without the need for organic co-solvents . Additionally, the hydrochloride salt maintains physical stability under recommended storage (room temperature, inert atmosphere, protected from light) , whereas the free base may require refrigeration and light protection to prevent degradation.

Solubility & stability
Cross-study review
HCl salt: readily soluble in aqueous buffers
Free base: ~4.93 mg/mL
Reported solubility context may support assay-ready stock preparation
Data from vendor cross-study; verify under own conditions
Solubility Stability Formulation

IKK-2 Inhibition: Baseline vs. Optimized Derivatives

The piperidinyl aminopyrimidine core (exemplified by CAS 950649-10-2) serves as the unsubstituted baseline scaffold in a series of IKK-2 inhibitors. Structure-activity relationship (SAR) studies reveal that while the unsubstituted core itself possesses detectable inhibitory activity against IKK-2, strategic substitution at the piperidine nitrogen dramatically enhances potency. For instance, compound 17, which incorporates an aromatic piperazinosulfonyl substituent, achieves an IC50 of 1.30 μM against IKK-2 [1]. This contrasts with the more modest activity of the core scaffold, highlighting the critical role of the piperidine handle for SAR-driven optimization. Furthermore, the unsubstituted scaffold exhibits a different selectivity profile; compound 17 is >77-fold selective for IKK-2 over IKK-1, p38α, p38β, JNK1, JNK2, and JNK3, whereas the core's selectivity may be broader or less defined [1].

IKK-2 inhibition context
Class-level inference
IC50 1.30 μM (optimized derivative)
Scaffold provides baseline activity; SAR-driven optimization reported
Unsubstituted core IC50 not specified; selectivity profile may differ
IKK-2 NF-κB Kinase Inhibition

Purity & Batch Consistency: AKSci vs. Alternative Suppliers

For research applications requiring precise and reproducible results, the purity and quality assurance of the starting material are critical. The hydrochloride salt (CAS 950649-10-2) from AKSci is supplied with a guaranteed minimum purity of 95% , backed by a full Certificate of Analysis and Safety Data Sheet . In contrast, some alternative vendors may offer the free base or dihydrochloride salt with varying purity levels or without comprehensive analytical documentation. While specific purity data for all comparators is not universally available, the 95% benchmark for the HCl salt provides a reliable starting point for sensitive biological assays and chemical transformations.

Purity specification
Specification review
≥95% (HCl salt)
Defined purity baseline supports batch-to-batch reproducibility review
Alternative suppliers may report different purity or salt forms
Purity Quality Control Reproducibility

Optimal Research and Industrial Use Cases


Medicinal Chemistry: SAR Exploration for IKK-2 Inhibitors

As demonstrated by Kim et al., the piperidinyl aminopyrimidine scaffold (exemplified by CAS 950649-10-2) is a validated starting point for designing selective IKK-2 inhibitors [1]. Researchers should procure the HCl salt for its superior solubility, enabling the preparation of clear stock solutions for in vitro enzymatic assays. The unsubstituted piperidine nitrogen can be readily functionalized with sulfonyl, acyl, or alkyl groups to systematically probe the SAR and improve upon the baseline IKK-2 inhibitory activity, with the goal of achieving low micromolar to nanomolar potency and high selectivity over related kinases [1].

Chemical Biology: Target Engagement Probes

The primary amine on the piperidine ring of the hydrochloride salt provides a convenient conjugation site for biotin, fluorophores, or photoaffinity labels. This allows for the creation of chemical probes that can be used in pull-down assays or cellular imaging to confirm target engagement of IKK-2 or other kinases [1]. The improved aqueous solubility of the HCl salt facilitates the conjugation reaction in aqueous or mixed solvent systems, minimizing the use of harsh organic solvents that could denature sensitive biomolecules [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The hydrochloride salt is a preferred form for large-scale chemical synthesis due to its crystalline nature and improved handling characteristics compared to the hygroscopic free base. Its defined salt stoichiometry simplifies reaction planning and purification . The compound can be utilized as a key intermediate in multi-step syntheses of more complex kinase inhibitors, where the piperidine moiety can be elaborated through reductive amination, acylation, or sulfonylation under mild conditions .

Application
Selection Property
Validation Focus
IKK-2 inhibitor SAR studies
HCl salt solubility, unsubstituted piperidine handle
IKK-2 inhibition and selectivity profiling
Target engagement probe synthesis
Amine conjugation compatibility, aqueous reaction conditions
Probe labeling efficiency and pull-down verification
Scalable intermediate synthesis
Crystalline salt form, defined stoichiometry
Reaction scalability and purity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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